![molecular formula C10H15NO2 B2452398 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one CAS No. 23014-42-8](/img/structure/B2452398.png)
2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one
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Description
Synthesis Analysis
The synthesis of a similar compound, {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*), has been reported . It was synthesized by treating 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux .Chemical Reactions Analysis
The enaminone 1 reacts with monoelectrophiles both at the N atom and at the C (2) atom . In reactions with biselectrophiles, the carbon atom undergoes initial attack at the most electrophilic center of the reagent .Scientific Research Applications
Chemical Synthesis and Reactions
2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione (DIMEDONE), has been utilized in chemical synthesis. One study explored its reaction with 2-aminoethanol and ethane-1,2-diamine, which led to the formation of novel sulfur-containing compounds (Timokhina & Kanitskaya, 2009). Another research examined the molecular docking of this compound with various proteins, suggesting its potential in drug design (Fatima et al., 2021).
Catalysis and Material Synthesis
This chemical has been used in synthesizing complex organic compounds. For instance, in a study where ZnO and ZnO–acetyl chloride were used as catalysts, it aided in the formation of arylmethylene bis compounds and 1,8-dioxo-octahydroxanthenes (Maghsoodlou et al., 2010). Additionally, its role in the synthesis of various heterocyclic compounds has been explored, indicating its versatility in chemical transformations (Руденко et al., 2014).
Crystal and Spectral Characterization
This compound's crystal and molecular structure have been studied, providing insights into its chemical properties. A novel compound closely related to this compound was synthesized and characterized, revealing information about its crystal structure and interactions (Sreenatha et al., 2020).
properties
IUPAC Name |
1-(2-hydroxy-6-imino-4,4-dimethylcyclohexen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6(12)9-7(11)4-10(2,3)5-8(9)13/h11,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBQFNDMQNELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=N)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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